N'-(2,4-dinitrophenyl)-2,4,6-trimethylbenzenesulfonohydrazide
Description
N’-(2,4-dinitrophenyl)-2,4,6-trimethylbenzenesulfonohydrazide is a complex organic compound known for its unique chemical properties and applications. It is characterized by the presence of a dinitrophenyl group and a trimethylbenzenesulfonohydrazide moiety, making it a valuable reagent in various chemical reactions and industrial processes.
Properties
IUPAC Name |
N'-(2,4-dinitrophenyl)-2,4,6-trimethylbenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6S/c1-9-6-10(2)15(11(3)7-9)26(24,25)17-16-13-5-4-12(18(20)21)8-14(13)19(22)23/h4-8,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTGHWVSTDNPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dinitrophenyl)-2,4,6-trimethylbenzenesulfonohydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of N’-(2,4-dinitrophenyl)-2,4,6-trimethylbenzenesulfonohydrazide follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated purification systems are common practices to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dinitrophenyl)-2,4,6-trimethylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amino derivatives, and various substituted hydrazides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-(2,4-dinitrophenyl)-2,4,6-trimethylbenzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the detection and quantification of carbonyl compounds in analytical chemistry.
Mechanism of Action
The mechanism of action of N’-(2,4-dinitrophenyl)-2,4,6-trimethylbenzenesulfonohydrazide involves its ability to interact with carbonyl groups, forming stable hydrazone derivatives. This reaction is utilized in the detection and quantification of aldehydes and ketones. The compound’s nitro groups also play a role in its reactivity, participating in redox reactions that can influence cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in carbonyl detection.
2,4-Dinitro-phenylhydrazone derivatives: These derivatives are formed from the reaction of 2,4-dinitrophenylhydrazine with various carbonyl compounds.
Uniqueness
N’-(2,4-dinitrophenyl)-2,4,6-trimethylbenzenesulfonohydrazide is unique due to the presence of the trimethylbenzenesulfonyl group, which enhances its stability and reactivity compared to other dinitrophenylhydrazine derivatives. This makes it particularly useful in applications requiring high sensitivity and specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
